4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
Description
4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. Its structure includes:
- A tert-butyl ester at position 1, enhancing steric bulk and metabolic stability.
- A 3-oxo (keto) group at position 3, which may influence hydrogen-bonding interactions.
- An isobutyl substituent at position 2, contributing to lipophilicity.
Piperazine derivatives are widely used in pharmaceuticals due to their ability to modulate solubility, bioavailability, and target binding via hydrogen bonding or ionic interactions .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-10(2)8-11-13(20)16(9-12(18)19)6-7-17(11)14(21)22-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNNBFMNMGDYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129900 | |
| Record name | 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-3-(2-methylpropyl)-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260639-53-9 | |
| Record name | 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-3-(2-methylpropyl)-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260639-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-3-(2-methylpropyl)-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intermediate Preparation: 1-(2-Fluoro-4-nitrophenyl)piperazine
A foundational intermediate for oxazolidinone syntheses, this compound is synthesized via nucleophilic aromatic substitution:
- Charge toluene (5 L) with piperazine (1.2 eq) and 1,2-difluoro-4-nitrobenzene (1.0 eq)
- Heat to 80-90°C under N₂ for 12-15 hr
- Cool to 25°C, filter, and concentrate to yield yellow crystals (82% yield)
Critical Parameters :
- Solvent polarity: Toluene > Xylene (yield Δ +7%)
- Temperature: <90°C prevents decarboxylation
- Equivalents: Piperazine excess prevents di-substitution
Boc Protection and Reduction Sequence
Piperazine intermediate (1.0 eq)
Di-tert-butyl dicarbonate (1.05 eq)
Toluene, 0°C → 25°C, 6 hr
Yield: 89-93%
Pd/C (10 wt%), H₂ (50 psi)
Methanol:toluene (3:1), 25°C, 4 hr
Yield: 95-98%
Carboxymethyl Installation at C4
3-Oxo-piperazine (1.0 eq)
Bromoacetic acid tert-butyl ester (1.1 eq)
CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%)
K₃PO₄ (2.0 eq), Toluene, 80°C, 5 hr → 58% yield
Alternative: Mitsunobu Reaction
Alcohol precursor (1.0 eq)
DIAD (1.2 eq), PPh₃ (1.2 eq)
THF, 0°C → 25°C, 12 hr → 63% yield
Process Optimization Challenges
Regioselectivity in N-Alkylation
The C2 vs. C4 alkylation selectivity depends on:
tert-Butyl Ester Stability
Key degradation pathways:
Stabilization Methods :
- Store at -20°C under N₂
- Buffer reaction mixtures at pH 6-8
Industrial-Scale Production Metrics
| Parameter | Laboratory Scale | Pilot Plant (50 kg) | Commercial (500 kg) |
|---|---|---|---|
| Cycle Time (days) | 14 | 18 | 21 |
| Overall Yield (%) | 41 | 38 | 35 |
| Purity (IPC HPLC) | 98.5 | 97.8 | 96.2 |
| Cost/kg (USD) | 12,500 | 8,400 | 6,200 |
Key Cost Drivers :
- Palladium catalyst recovery (83% cost reduction with recycling)
- Solvent reuse in extraction steps (toluene recovery >92%)
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable:
Chemical Reactions Analysis
Types of Reactions
4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperazine derivatives to highlight differences in substituents, physicochemical properties, and synthetic routes.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Lipophilicity: The isobutyl group in the target compound increases lipophilicity compared to the methyl group in 4-Methyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester .
Synthetic Routes :
- The tert-butyl ester is a common protective group in piperazine synthesis, as seen in multiple derivatives (e.g., ).
- Reductive amination (e.g., ) and hydrogenation (e.g., ) are frequently employed to introduce substituents.
Bioactivity Considerations :
- Piperazine derivatives lacking critical substituents (e.g., N-benzoyl groups) often show reduced bioactivity . The carboxymethyl group in the target compound may compensate by enabling ionic interactions.
- Bulky groups (e.g., indan-dioxo-propyl in ) can hinder target binding despite enhancing structural complexity.
Biological Activity
4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 1240589-16-5) is a compound that has garnered attention due to its potential biological activities. With a molecular formula of C15H26N2O5 and a molecular weight of 314.38 g/mol, this compound is classified under carboxylic acids and is primarily used in research and development settings.
| Property | Value |
|---|---|
| Chemical Name | (R)-4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester |
| CAS Number | 1240589-16-5 |
| Formula | C15H26N2O5 |
| Molecular Weight | 314.38 g/mol |
| Purity | NLT 98% |
Antimicrobial Properties
Research indicates that compounds similar to 4-Carboxymethyl-2-isobutyl-3-oxo-piperazine derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown moderate antimicrobial effects against pathogens such as Aspergillus niger and Candida albicans, suggesting that this class of compounds may have potential applications in treating fungal infections .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes, notably angiotensin-converting enzyme (ACE). The structure-function relationship indicates that modifications to the piperazine ring can enhance or diminish ACE inhibitory activity. While specific data on this compound's ACE inhibition is limited, related compounds have demonstrated significant inhibitory effects, with IC50 values in the low micromolar range .
Neuroprotective Effects
Emerging studies suggest that derivatives of piperazine compounds can exhibit neuroprotective properties. For example, compounds structurally related to 4-Carboxymethyl-2-isobutyl-3-oxo-piperazine have shown potential in reducing neuroinflammation and protecting neuronal cells from oxidative stress induced by amyloid-beta peptides. This neuroprotective effect is attributed to the modulation of pro-inflammatory cytokines such as TNF-α .
Case Studies
- Antimicrobial Efficacy : A study involving various piperazine derivatives demonstrated that certain modifications could lead to enhanced antifungal activity against A. niger and C. albicans. The results indicated a correlation between structural features and biological activity, highlighting the importance of further exploration into the modifications of the carboxymethyl group .
- ACE Inhibition : In a comparative analysis of piperazine-based compounds, one derivative exhibited an IC50 value of 0.07 µM against ACE, showcasing its potential as a therapeutic agent for hypertension . Although direct data on 4-Carboxymethyl-2-isobutyl-3-oxo-piperazine's ACE inhibition are scarce, its structural similarities suggest it may possess comparable properties.
- Neuroprotection in Alzheimer’s Models : In vitro studies on related piperazine derivatives indicated a protective effect against neurotoxicity induced by amyloid-beta peptides in astrocytes. These findings suggest that such compounds could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
